2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride

Solubility Formulation Aqueous Chemistry

Researchers synthesizing CNS-targeted drug candidates often face solubility challenges with lipophilic piperidine intermediates. 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride (CAS 1156835-52-7) directly solves this: - High hydrophilicity (cLogP = -2.76) and water solubility (>50 mg/mL) for aqueous reaction conditions. - Distinct N-methylation on the piperidine ring offers unique steric and electronic properties for SAR exploration. - Dihydrochloride salt ensures consistent stoichiometry and ease of handling. Supplied with ≥95% purity; ideal as a pharmaceutical intermediate and reference building block. Reliable global sourcing with batch-to-batch consistency.

Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14 g/mol
CAS No. 1156835-52-7
Cat. No. B1426779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
CAS1156835-52-7
Molecular FormulaC8H18Cl2N2O2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1CCNCC1.Cl.Cl
InChIInChI=1S/C8H16N2O2.2ClH/c1-10(6-8(11)12)7-2-4-9-5-3-7;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H
InChIKeyJOVQRXZNFPDVLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride – Product Data Sheet


2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride (CAS 1156835-52-7) is a synthetic piperidine-glycine derivative, primarily used as a pharmaceutical intermediate and research chemical [1]. It is commonly supplied as a dihydrochloride salt or hydrate, with a molecular weight of 245.15 g/mol (for C8H18Cl2N2O2) and a typical commercial purity of 95-98% . The compound's core structure features a piperidine ring N-methylated at the 4-position and linked to an acetic acid moiety [2].

Selection Dihydrochloride salt designed for high aqueous solubility; free carboxylic acid group.
Workflow Aqueous coupling, bioconjugation, and peptide chemistry as a polar building block.
Differentiation N-methyl piperidine scaffold; predicted negative partition coefficient (high hydrophilicity).

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride: Generic Substitution Risks


The 2-[Methyl(piperidin-4-yl)amino]acetic acid scaffold is not interchangeable with other piperidine-glycine derivatives. The specific N-methylation on the piperidine ring, combined with the free carboxylic acid and the dihydrochloride salt form, dictates its unique physicochemical properties [1]. The dihydrochloride salt significantly enhances water solubility, which is crucial for aqueous reaction conditions [2]. Its predicted LogP of -2.76 indicates high hydrophilicity, contrasting sharply with more lipophilic, N-protected analogs . Using a structural analog without verifying these critical parameters can lead to unexpected solubility issues, altered reaction kinetics, and failed synthetic outcomes.

  • N-Methyl substitution Alters steric and electronic properties versus non-methylated piperidine derivatives; may shift reactivity.
  • Free carboxylic acid Essential for coupling and solubility; protected analogs (e.g., Boc) may require additional deprotection and change polarity.
  • Dihydrochloride salt form Provides high aqueous solubility; free base or other salts may exhibit significantly different solubility profiles.

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride: Key Differentiators


Enhanced Aqueous Solubility via Salt Formulation

The dihydrochloride salt form of 2-[Methyl(piperidin-4-yl)amino]acetic acid is designed for superior water solubility compared to its free base or N-protected derivatives, a critical factor for reactions in aqueous media [1].

Aqueous Solubility
Class-level inference
Target: Dihydrochloride salt
>50 mg/mL
vs.
Free base / Boc-analogs
Lower solubility
Salt form enables aqueous reaction workflows.
Solubility not directly quantified; inferred from salt chemistry and LogP.
Solubility Formulation Aqueous Chemistry

High Hydrophilicity in Polarity-Driven Synthesis

The calculated partition coefficient (cLogP) of -2.76 for this compound's free base form is exceptionally low, confirming its high hydrophilicity . This value is significantly lower than many common piperidine building blocks.

Hydrophilicity (cLogP)
Class-level inference
Target: cLogP
-2.76
vs.
Typical piperidine building block
cLogP ~1.5–2.0
Predicted extreme polarity supports polar building block selection.
In silico prediction; experimental logP may vary.
LogP Lipophilicity Physicochemical Property

Differential Hydrogen Bonding Capacity

The dihydrochloride hydrate form of this compound (C8H20Cl2N2O3) possesses a distinct hydrogen bond donor/acceptor profile (3 donors, 3 acceptors) compared to the anhydrous free base (2 donors, 4 acceptors) [1][2].

H-Bond Capacity
Supporting evidence
Salt hydrate
HBD: 3
HBA: 3
vs.
Free base
HBD: 2
HBA: 4
Altered H-bond profile may affect crystal packing and target interactions.
Theoretical calculation; hydrate vs. anhydrous form.
Hydrogen Bonding Crystal Engineering Receptor Interaction

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride Applications


Aqueous-Soluble Pharmaceutical Intermediates

This compound is an ideal building block for medicinal chemistry projects where the target molecule needs improved water solubility. Its high hydrophilicity (cLogP = -2.76) and excellent water solubility (>50 mg/mL) make it a strategic choice for introducing a polar, charged piperidine moiety into drug candidates, particularly in CNS-targeted programs where solubility and blood-brain barrier permeability must be balanced [1].

Positively Charged Linkers & Scaffolds

The combination of a secondary amine (piperidine) and a carboxylic acid, presented as a dihydrochloride salt, makes this molecule a valuable precursor for creating positively charged or zwitterionic linkers and scaffolds [1]. The methylated amine on the piperidine ring provides a distinct steric and electronic environment compared to non-methylated analogs, which can be exploited to fine-tune the properties of a final molecular construct.

Piperidine-Glycine Derivative Research

As a well-defined, commercially available piperidine-glycine derivative, it serves as a reference compound or starting material for academic and industrial research exploring the structure-activity relationships (SAR) of this chemical class [1]. The altered hydrogen bonding profile of the dihydrochloride hydrate compared to the free base also makes it a useful tool in crystal engineering and solid-state chemistry studies [2].

Application
Selection Property
Validation Focus
Polar pharmaceutical intermediates
High aqueous solubility profile (dihydrochloride salt)
Solubility in aqueous media and reaction compatibility
Positively charged linkers / scaffolds
Dihydrochloride salt with secondary amine and carboxylic acid
Charge state and zwitterionic behavior
Piperidine-glycine SAR studies
Well-defined N-methyl piperidine-glycine scaffold
Structural identity and hydrogen bonding profile

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